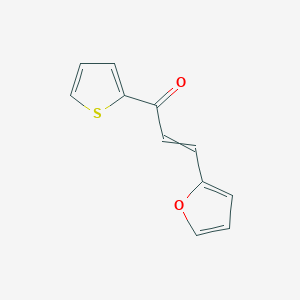

3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

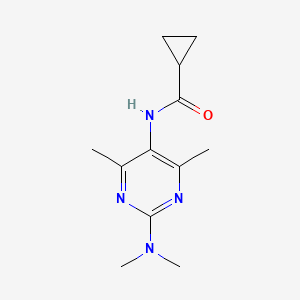

“3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is a chemical compound . It is a derivative of furan and thiophene, two aromatic heterocyclic compounds .

Synthesis Analysis

The synthesis of “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” derivatives involves the reaction of 2-acetylfuran with the appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This process is known as the Claisen-Schmidt condensation reaction .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” includes a furan ring and a thiophene ring connected by a prop-2-en-1-one chain . The presence of these functional groups may contribute to its biological activities .Physical And Chemical Properties Analysis

The molecular formula of “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is C11H8O2S, and it has a molecular weight of 204.25 . Other physical and chemical properties are not specified in the available resources.科学的研究の応用

Photophysical Properties

Research conducted by Kumari et al. (2017) examined the absorption and fluorescence characteristics of 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives. The study found significant solvatochromic effects in various solvents, indicating strong intramolecular charge transfer interactions. This highlights the molecule's potential in photophysical applications due to the stabilization in the singlet excited state compared to the ground state (Kumari et al., 2017).

Synthesis and Chemical Properties

Baichurin et al. (2019) explored the synthesis of geminally activated nitro dienes derived from 3-(furan-2-yl) and 3-(thiophen-2-yl)prop-2-enals. This work contributes to the understanding of the molecule's synthesis and its various derivatives, expanding its potential in chemical synthesis (Baichurin et al., 2019).

Antioxidant Potential

Prabakaran et al. (2021) synthesized and examined a series of derivatives of 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one for their antioxidant properties. The study indicated the compounds' potential as antioxidants, with in vitro testing confirming their effectiveness (Prabakaran et al., 2021).

Electrochemical Applications

Mo et al. (2015) investigated the use of 2-(thiophen-2-yl)furan in electrochemical applications, particularly for supercapacitors. The study revealed enhanced capacitance properties of its polymer, suggesting its utility in energy storage devices (Mo et al., 2015).

Synthesis of Hydroxy Pyrazolines

Parveen et al. (2008) focused on the transformation of 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one into hydroxy pyrazolines, highlighting its versatility in chemical synthesis and potential pharmaceutical applications (Parveen et al., 2008).

Molecular Docking and Antibacterial Activity

A study by Khumar et al. (2018) utilized 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in the synthesis of novel pyrazole derivatives, which were then evaluated for their antibacterial activity. The molecular docking studies provided insights into the binding interactions of these compounds with bacterial proteins, suggesting potential applications in the development of new antibacterial agents (Khumar et al., 2018).

作用機序

While the exact mechanism of action for “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is not specified, similar compounds have been found to exhibit inhibitory activity against tyrosinase, an enzyme involved in melanogenesis . This suggests potential applications in the development of antipigmentation agents .

将来の方向性

The potential future directions for “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential applications. For instance, its inhibitory activity against tyrosinase suggests it could be a candidate for the development of antipigmentation agents .

特性

IUPAC Name |

3-(furan-2-yl)-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMJEICCLQDYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385723 |

Source

|

| Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13343-96-9 |

Source

|

| Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2433191.png)

![(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2433196.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2433197.png)

![2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2433199.png)

![5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433202.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)